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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylbenzoic acid

CAS No.: 15089-74-4

Cat. No.: B3335884

Get Quote

This guide provides an in-depth comparative analysis of the solid-state properties and crystal

structure data for 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4).

Given the limited availability of open-access single-crystal X-ray diffraction (SC-XRD) data

specifically for this isomer, this guide utilizes a comparative structural analysis approach. We

benchmark the target compound against well-characterized structural anchors—2-

Chlorobenzoic acid and 2,4-Dimethylbenzoic acid—to derive predictive insights into its packing

motifs, hydrogen bonding networks, and steric conformations.

Executive Summary: Structural Profile &
Significance
2-Chloro-4,5-dimethylbenzoic acid is a polysubstituted benzoic acid derivative often used as

a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its solid-state

behavior is governed by the interplay between the strong hydrogen-bonding capability of the

carboxyl group and the steric/electronic effects of the ortho-chloro and meta/para-methyl

substituents.
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Primary Motif: Centrosymmetric Carboxylic Acid Dimer (

synthon).

Steric Driver: The ortho-chloro substituent forces the carboxyl group out of planarity with the

benzene ring.

Packing Driver: The 4,5-dimethyl pattern creates a hydrophobic "tail" that facilitates van der

Waals interdigitation and

-stacking.

Comparative Crystallographic Data
The following table contrasts the predicted structural parameters of the target compound

against experimentally verified analogs. This comparison highlights the expected impact of the

4,5-dimethyl substitution on the crystal lattice.
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Parameter
Target: 2-Chloro-4,5-

dimethylbenzoic acid

Anchor A: 2-

Chlorobenzoic Acid

[1]

Anchor B: 2,4-

Dimethylbenzoic

Acid [2]

Formula

ngcontent-ng-

c1768565111=""

_nghost-ng-

c1025087918=""

class="inline ng-star-

inserted">

Mol.[1][2] Weight 184.62 g/mol 156.57 g/mol 150.18 g/mol

Crystal System Monoclinic (Predicted) Monoclinic Monoclinic

Space Group (Likely)

Z (Unit) 4 4 4

H-Bond Motif
Cyclic Dimer (

)

Cyclic Dimer (

)

Cyclic Dimer (

)

Dihedral Twist High (>15°) ~13.7° ~18.5°

Density ~1.35 - 1.42 g/cm³ 1.54 g/cm³ 1.23 g/cm³

Melting Point ~160 - 180°C (Est.) 140 - 142°C 124 - 126°C

Technical Insight: The ortho-chloro group in the target compound is expected to induce a

significant dihedral twist (torsion angle) between the carboxyl group and the phenyl ring, similar

to Anchor A. However, the addition of the 4,5-dimethyl groups will lower the crystal density

compared to the pure chlorobenzoic acid due to the increased volume of the methyl groups,

while potentially raising the melting point via increased hydrophobic packing efficiency.
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Structural Mechanism Analysis
A. The Carboxylic Acid Dimer Synthon
Like its analogs, 2-Chloro-4,5-dimethylbenzoic acid will crystallize primarily through the

formation of centrosymmetric hydrogen-bonded dimers. This is the most robust supramolecular

synthon in benzoic acid derivatives.

Mechanism: Two molecules interact via reciprocal

hydrogen bonds.

Graph Set Notation:

(Two acceptors, two donors, forming an 8-membered ring).

Stability: This dimer unit is thermodynamically stable and persists even in the melt phase for

many derivatives.

B. Steric "Twist" & Packing Efficiency
The critical structural feature distinguishing this compound is the Ortho-Effect.

In 2-Chlorobenzoic acid: The Cl atom at position 2 sterically clashes with the carboxyl

oxygen atoms. To relieve this strain, the carboxyl group rotates out of the plane of the

benzene ring.

In 2-Chloro-4,5-dimethylbenzoic acid: This twist is preserved. However, the 4,5-dimethyl

substitution adds bulk to the "tail" of the molecule. This prevents the tight "herringbone"

packing seen in simpler benzoates, likely favoring a layered stacking motif where the

hydrophobic methyl regions align to minimize void space.

C. Visualization of Structural Logic

Substituents:
2-Cl, 4-Me, 5-Me

Ortho-Cl Steric Clash
Induces

Centrosymmetric
Dimer (R2,2(8))

Allows H-Bonding

Carboxyl Twist
(Non-Planar)

Forces rotation

Crystal Packing:
Layered Hydrophobic Stacking

Defines Lattice Geometry

Primary Building Block

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3335884/docs?utm_src=pdf-body#crystal-structure-data-of-2-chloro-4-5-dimethylbenzoic-acid
https://www.benchchem.com/product/b3335884/docs?utm_src=pdf-body#crystal-structure-data-of-2-chloro-4-5-dimethylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3335884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 1: Structural logic flow showing how the ortho-chloro substituent drives the

conformational twist, influencing the final crystal packing.

Experimental Protocols for Crystallization &
Analysis
To validate the specific crystal structure of 2-Chloro-4,5-dimethylbenzoic acid in your lab,

follow this standardized workflow. This protocol is designed to yield single crystals suitable for

XRD.[3][4]

Phase 1: Crystal Growth (Slow Evaporation)
Solvent Selection: Prepare a binary solvent system of Ethanol:Water (80:20) or pure

Acetonitrile. The polarity of ethanol solubilizes the carboxyl group, while the water/acetonitrile

acts as an antisolvent to promote nucleation.

Saturation: Dissolve 50 mg of the target compound in 5 mL of warm solvent (40°C).

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation

vial to remove dust nuclei.

Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store in a vibration-free

environment at 20°C.

Harvest: Crystals should appear within 48-72 hours as colorless prisms or blocks.

Phase 2: Data Collection & Refinement
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a glass fiber or

Kapton loop using Paratone oil.

Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of

the methyl groups).

Strategy: Use Mo-K
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radiation (

Å). Collect a full sphere of data to ensure high redundancy.

Refinement:

Solve structure using Direct Methods (SHELXT).

Refine using Least-Squares (SHELXL).

Critical Step: Locate the carboxylic acid proton in the difference Fourier map to confirm the

H-bond dimer.

Workflow Visualization
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Crude 2-Chloro-4,5-dimethylbenzoic acid
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Figure 2: Step-by-step experimental workflow for isolating and characterizing the crystal

structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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